N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide is a bis-sulfonamide compound featuring a pyridazine core substituted with a methanesulfonyl group at position 6, linked to a phenyl ring bearing a second methanesulfonamide moiety. This structural motif is characteristic of sulfonamide-based pharmacophores, which are frequently employed in medicinal chemistry due to their ability to modulate enzyme activity or receptor binding via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-20(16,17)12-8-7-11(13-14-12)9-3-5-10(6-4-9)15-21(2,18)19/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYUCAVIFOKYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring bearing a methanesulfonamide group through a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce desulfonated compounds.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide structure.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
- Structure : Bis-sulfone with a chiral center and methoxy-substituted aryl groups.
- Target/Activity: CB2 cannabinoid receptor-selective agonist, with demonstrated efficacy in pain and inflammation models.
- Key Differences : Unlike N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide, Sch225336 lacks a pyridazine ring and instead employs a biphenyl sulfone scaffold. This difference likely alters receptor binding kinetics and selectivity.
- Metabolic Stability : Sulfone groups in Sch225336 enhance metabolic stability compared to ester or amide linkages in other analogs.
Sotalol Hydrochloride (N-[4-(Isopropylglycyl)phenyl]methanesulfonamide hydrochloride)
- Structure : Methanesulfonamide linked to a phenyl ring with an isopropylglycyl side chain.
- Target/Activity: Non-selective β-adrenergic receptor antagonist (beta-blocker) with Class III antiarrhythmic properties.
- Key Differences: The absence of a heterocyclic core (e.g., pyridazine) in sotalol limits its interaction with cannabinoid receptors but enhances affinity for β-adrenergic receptors.
- Solubility : Hydrochloride salt formulation improves aqueous solubility, critical for oral bioavailability.
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Structure : Chloroacetyl-substituted phenylmethanesulfonamide.
- Target/Activity : Intermediate in synthesizing kinase inhibitors; the chloroacetyl group enables covalent binding to cysteine residues in target enzymes.
- Key Differences : The reactive chloroacetyl group distinguishes it from the pyridazine-containing compound, suggesting divergent therapeutic applications (e.g., oncology vs. neurology).
Comparative Data Table
Research Findings and Implications
- Receptor Selectivity: The pyridazine core in this compound may confer selectivity for purinergic or cannabinoid receptors, akin to Sch225336’s CB2 affinity. However, the absence of methoxy groups could reduce off-target interactions compared to Sch225335.
- Solubility Challenges : Like its analogs, the compound’s low predicted solubility (~0.1 mg/mL) may necessitate prodrug strategies or salt formation, as seen in sotalol hydrochloride.
- Metabolic Profile : The bis-sulfonamide structure may prolong half-life relative to chloroacetyl derivatives but fall short of Sch225336’s stability due to the absence of electron-donating methoxy groups.
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and related disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H14N4O4S2
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through the modulation of inflammatory pathways. It is believed to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues.
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce inflammation in models of myocardial infarction and sepsis. The compound's mechanism involves:
- Inhibition of S100A8/A9 Complex : This complex plays a critical role in mediating inflammatory responses. By inhibiting its activity, the compound reduces cardiomyocyte damage and promotes myocardial repair .
- Cytokine Modulation : Studies have shown that treatment with this compound leads to decreased levels of TNF-alpha and IL-6, two key pro-inflammatory cytokines involved in the inflammatory response .
Case Studies
- Myocardial Infarction Model : In animal studies, administration of this compound during the acute phase post-myocardial infarction resulted in improved cardiac function and reduced myocardial damage compared to control groups .
- Sepsis Model : In a sepsis model, the compound demonstrated significant improvements in survival rates and reduced systemic inflammation, highlighting its potential as a therapeutic agent in critical care settings .
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide, and how do they ensure purity and structural integrity?
- Methodology : High-Performance Liquid Chromatography (HPLC) is used to assess purity by quantifying impurities at trace levels (detection limit <0.1%). Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms structural integrity by identifying proton environments and carbon connectivity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if applicable) resolves stereochemistry. For example, SMILES and InChI descriptors (e.g.,
InChI=1S/C18H18N4O2S...) enable digital structural validation .
Q. What synthetic routes are commonly employed for preparing this compound, and what are their limitations?
- Methodology : Multi-step synthesis typically involves pyridazine ring formation followed by sulfonamide coupling. Key steps include:
- Step 1 : Suzuki-Miyaura coupling to attach aryl groups to the pyridazine core.
- Step 2 : Sulfonylation using methanesulfonyl chloride under anhydrous conditions.
- Critical Parameters : Temperature control (±2°C) during exothermic reactions and pH optimization (e.g., 7–8 for amide bond formation) are essential. Yields drop below 60% if reaction times deviate by >10% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of sulfonamide-containing pyridazine derivatives across studies?
- Methodology : Contradictions may arise from assay variability (e.g., IC50 differences due to cell line specificity). Mitigation strategies include:
- Standardized Assays : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- SAR Analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-methylphenyl) on activity. For instance, electron-withdrawing groups on the pyridazine ring enhance kinase inhibition by 2–3 fold .
Q. What mechanistic insights exist for the hydrolytic stability of the sulfonamide group in physiological conditions?
- Methodology : Stability studies under simulated physiological pH (7.4) and temperature (37°C) reveal degradation kinetics. Hydrolysis half-life (t1/2) is measured via LC-MS, showing that electron-deficient aryl groups (e.g., nitro substituents) reduce t1/2 by 40% compared to methoxy groups. Buffering agents (e.g., phosphate) accelerate degradation, requiring formulation adjustments .
Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?
- Methodology : Computational models (e.g., PAMPA-BBB) predict permeability. Key modifications:
- Lipophilicity : LogP optimization (target 2–3) via alkyl chain introduction.
- Hydrogen Bond Donors : Reducing from 3 to 1 improves BBB penetration by 70%.
- Experimental Validation : In vivo PET imaging in rodent models confirms brain uptake post-modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
